4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
Description
4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid (IUPAC name: 4-({[4-(methoxycarbonyl)pyridin-2-yl]oxy})benzoic acid) is a benzoic acid derivative featuring a pyridine ring substituted with a methoxycarbonyl group at the 4-position and linked via an ether bond to the para-position of the benzoic acid moiety. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 273.25 g/mol . This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines aromatic, hydrogen-bonding, and electron-withdrawing functionalities.
Properties
IUPAC Name |
4-(4-methoxycarbonylpyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(18)10-6-7-15-12(8-10)20-11-4-2-9(3-5-11)13(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKNONZMSQOKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170116 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-65-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:
Esterification: The starting material, 4-hydroxybenzoic acid, undergoes esterification with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.
Nucleophilic Substitution: The methyl 4-hydroxybenzoate is then reacted with 4-chloropyridine-2-carboxylic acid under basic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the pyridine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
The compound’s structural analogs differ in substitution patterns, functional groups, or heterocyclic components. Below is a systematic comparison based on physicochemical properties, reactivity, and applications.
Positional Isomers and Pyridine Substitution
4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid vs. 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
- Key Difference : The position of the pyridinyloxy linkage on the benzoic acid ring (para vs. meta).
4-{[6-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
- Key Difference: Methoxycarbonyl group at the pyridine’s 6-position instead of 4-position (Catalog No. BA-4286, MW = 257.2) .
- Impact : Altered electronic effects due to the proximity of the methoxycarbonyl group to the ether oxygen, influencing acidity and hydrogen-bonding capacity.
Substituent Variation on the Pyridine Ring
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- Structure: Pyridine ring substituted with a trifluoromethyl group at the 3-position (MW = 283.20, C₁₃H₈F₃NO₃) .
- Impact : The electron-withdrawing CF₃ group increases the benzoic acid’s acidity (pKa reduction) and enhances metabolic stability, making this analog suitable for pharmaceutical applications .
4-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}benzoic acid
- Impact : Increased steric bulk and polarity may reduce membrane permeability but improve solubility in polar solvents.
Functional Group Modifications
4-(Methoxycarbonyl)benzoic Acid
- Structure : Lacks the pyridinyloxy bridge, directly linking methoxycarbonyl to benzoic acid (CAS data in ).
3-(4-(Methoxycarbonyl)phenyl)-2,2-dimethylpropanoic Acid
- Structure: Benzoic acid replaced with a branched propanoic acid chain (MW = 248.27) .
Comparative Data Table
Biological Activity
4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is a benzoic acid derivative with potential biological activities that have garnered attention in recent research. This compound, identified by its CAS number 154753, features a methoxycarbonyl group attached to a pyridine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its benzoic acid core, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.
1. Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain benzoic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
2. Antioxidant Properties
The antioxidant activity of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using DPPH and ABTS assays, showing promising results .
3. Cytotoxicity and Cancer Research
In cell-based assays, this compound demonstrated low cytotoxicity against several cancer cell lines, including Hep-G2 and A2058. The compound induced apoptosis in cancer cells at higher concentrations while maintaining viability in normal cells . This selective activity highlights its potential as a therapeutic agent.
4. Proteasome and Autophagy Modulation
Recent studies have shown that benzoic acid derivatives can enhance proteasomal and autophagic pathways, which are essential for cellular homeostasis and degradation of misfolded proteins. The activation of cathepsins B and L was noted in assays involving this compound, indicating its role in promoting protein degradation systems .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative or adjunct therapy in infectious diseases.
Case Study 2: Cancer Cell Line Testing
In a series of experiments conducted on different cancer cell lines, the compound showed promising results in reducing cell proliferation rates without significant toxicity to normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; MIC comparable to antibiotics. |
| Antioxidant | Strong free radical scavenging ability; tested via DPPH and ABTS assays. |
| Cytotoxicity | Low cytotoxicity in Hep-G2 and A2058; induces apoptosis at higher doses. |
| Proteasome Activation | Enhances proteasomal activity; activates cathepsins B and L significantly. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
